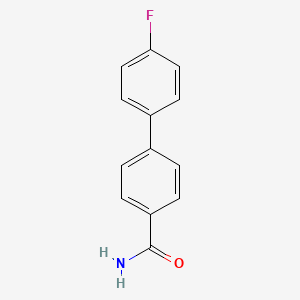

4-(4-Fluorophenyl)benzamide

Description

4-(4-Fluorophenyl)benzamide is a benzamide derivative characterized by a fluorine-substituted phenyl ring attached to a benzamide core. This compound serves as a critical scaffold in medicinal chemistry due to its versatility in drug design, particularly in targeting receptors and enzymes involved in neurological, antifungal, and anticancer pathways. Its structure allows for modifications that enhance binding affinity, selectivity, and pharmacokinetic properties.

Key applications include:

- Antifungal Activity: PC945, a derivative of this compound, is a novel triazole antifungal agent optimized for inhaled delivery. It inhibits fungal lanosterol 14α-demethylase (CYP51A1), showing potent activity against Aspergillus fumigatus, including itraconazole-resistant strains .

- Anticancer Potential: Structural analogs exhibit inhibitory activity against immune checkpoint PD-L1 and VEGFR-2, relevant to cancer therapy .

Properties

Molecular Formula |

C13H10FNO |

|---|---|

Molecular Weight |

215.22 g/mol |

IUPAC Name |

4-(4-fluorophenyl)benzamide |

InChI |

InChI=1S/C13H10FNO/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H2,15,16) |

InChI Key |

MFZHQWSKAFHNBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)benzamide typically involves the reaction of 4-fluoroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluoroaniline+Benzoyl chloride→this compound+HCl

The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of 4-(4-Fluorophenyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-(4-Fluorophenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the benzene ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues in Antifungal Therapy

Comparison Insight : PC945’s benzamide-piperazine-triazole hybrid structure enhances lung-targeted efficacy and reduces off-target effects compared to traditional triazoles like itraconazole.

Neurological Ligands: Selectivity and Affinity

Anticancer and Immune-Modulating Derivatives

Comparison Insight : Sulfonamide-benzamide hybrids show promising immune checkpoint inhibition, while theobromine conjugates expand applications to angiogenesis pathways.

Antimicrobial and Cytotoxic Analogues

Comparison Insight : Chloro and trifluoromethyl substitutions significantly enhance antimicrobial activity but may increase cytotoxicity.

Key Structural-Activity Relationship (SAR) Insights

Fluorine Substitution : The 4-fluorophenyl group enhances metabolic stability and binding interactions via hydrophobic and electrostatic effects .

Piperazine Linkers : Improve solubility and receptor selectivity, as seen in PC945 and D2R ligands .

Sulfonamide and Triazole Additions : Expand biological activity to PD-L1 inhibition and antifungal pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.